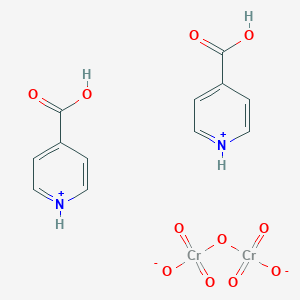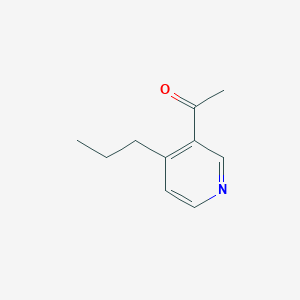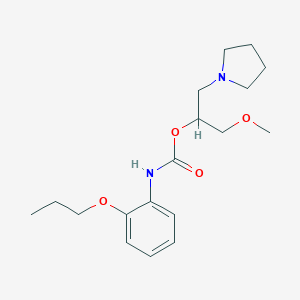
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This compound has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate works by inhibiting the activity of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory in animal models.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate are primarily related to its inhibitory effects on acetylcholinesterase. This results in an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate in lab experiments include its potent inhibitory effects on acetylcholinesterase and its ability to increase the levels of acetylcholine in the brain. This makes it a valuable tool for studying the role of acetylcholine in the brain and its potential as a target for the treatment of various neurological disorders.
The limitations of using N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate in lab experiments include its complex synthesis method and the potential for off-target effects on other enzymes and neurotransmitters in the brain.
Orientations Futures
There are several future directions for the use of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate in scientific research. These include:
1. Further studies on its potential as a treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Development of more efficient and cost-effective synthesis methods.
3. Studies on its potential off-target effects on other enzymes and neurotransmitters in the brain.
4. Studies on its potential as a tool for studying the role of acetylcholine in the brain.
5. Studies on its potential as a tool for improving cognitive function and memory in animal models.
Conclusion:
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research for its potential as a treatment for various neurological disorders. Its inhibitory effects on acetylcholinesterase have led to a better understanding of the role of acetylcholine in the brain and its potential as a target for the treatment of these disorders. Further studies are needed to fully explore its potential as a treatment and as a tool for studying the brain.
Méthodes De Synthèse
The synthesis of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate is a complex process that involves several steps. The first step involves the reaction of 2-(2-propoxyphenylcarbamoyloxy)ethyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. This results in the formation of N-(2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine.
The next step involves the reaction of N-(2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine with formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid. This results in the formation of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine.
The final step involves the reaction of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine with oxalic acid in the presence of a solvent such as ethanol. This results in the formation of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate.
Applications De Recherche Scientifique
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate has been widely used in scientific research for its potent inhibitory effects on acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in many important functions in the brain, including memory, learning, and cognition.
The use of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate in scientific research has led to a better understanding of the role of acetylcholine in the brain and its potential as a target for the treatment of various neurological disorders.
Propriétés
Numéro CAS |
106585-86-8 |
|---|---|
Nom du produit |
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate |
Formule moléculaire |
C38H58N4O12 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(1-methoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-propoxyphenyl)carbamate |
InChI |
InChI=1S/C18H28N2O4/c1-3-12-23-17-9-5-4-8-16(17)19-18(21)24-15(14-22-2)13-20-10-6-7-11-20/h4-5,8-9,15H,3,6-7,10-14H2,1-2H3,(H,19,21) |
Clé InChI |
HWZMSQSFHJGICY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COC |
SMILES canonique |
CCCOC1=CC=CC=C1NC(=O)OC(C[NH+]2CCCC2)COC.CCCOC1=CC=CC=C1NC(=O)OC(C[NH+]2CCCC2)COC.C(=O)(C(=O)[O-])[O-] |
Synonymes |
BK 141 BK-141 N-(2-(1-methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



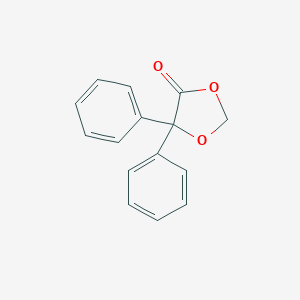
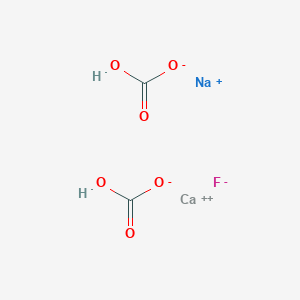
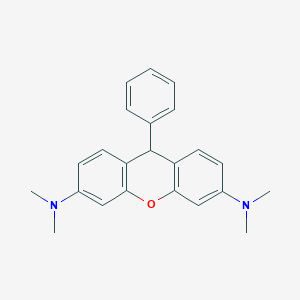
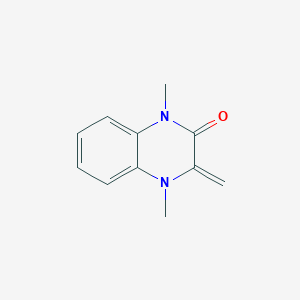
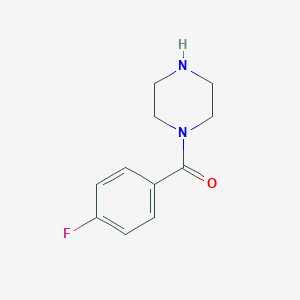
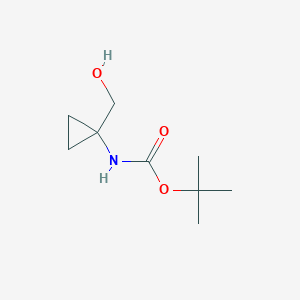
![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
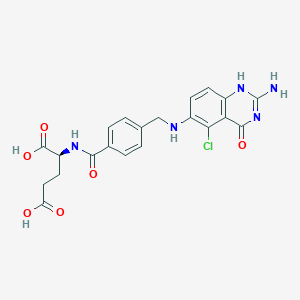
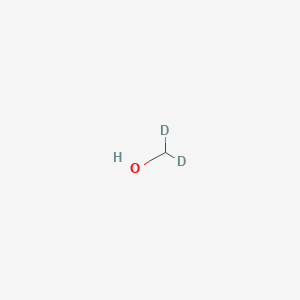
![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
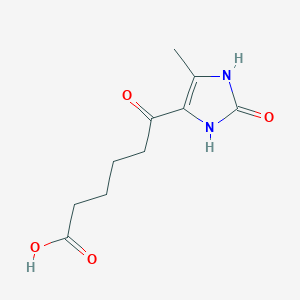
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
